molecular formula C18H8ClF6N3 B1667025 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile CAS No. 478043-30-0

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile

Cat. No. B1667025
M. Wt: 415.7 g/mol
InChI Key: QPWWAOMXYPIDOY-UHFFFAOYSA-N
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Description

This compound, also known as AMDE-1 , has the molecular formula C18H8ClF6N3 . It is related to [5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridine ring substituted with trifluoromethyl groups and a chlorophenyl group attached to an acetonitrile group . The exact 3D conformer and other structural details would require more specific analysis, possibly using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 415.7 g/mol . Other computed properties include a XLogP3-AA of 5.3, a topological polar surface area of 49.6 Ų, and a complexity of 600 . More specific physical and chemical properties would require experimental determination.

Scientific Research Applications

Metal Complex Synthesis and Analysis

  • Gold(I) and Silver(I) Metallocryptates: 2,9-bis(diphenylphosphino)-1,8-naphthyridine, a ligand related to the specified compound, has been used to create Gold(I) and Silver(I) metallocryptates. These compounds were analyzed using NMR spectroscopy, electronic absorption spectroscopy, X-ray crystallography, emission spectroscopy, and elemental analysis, revealing complex structures and interesting solution-state properties (Catalano et al., 2000).

N-Heterocyclic Carbene on a Dimetal Platform

  • Site-Directed Anchoring of N-Heterocyclic Carbene: Research on a naphthyridine-functionalized N-heterocyclic carbene, which is structurally related to the specified compound, has been anchored on a diruthenium(I) platform. This was achieved by reacting specific imidazolium bromide with Ru2(CH3COO)2(CO)4 in acetonitrile, leading to the development of new catalysts for carbene-transfer reactions (Saha et al., 2011).

Coordination Chemistry and Spectroscopy

  • Cu(I) and Pb(II) Complexes: New tris-naphthyridyl compounds, structurally similar to the specified compound, have been synthesized and their Cu(I) and Pb(II) complexes were characterized by X-ray diffraction analysis, MS, NMR, and elemental analysis. The structural investigations revealed large conjugated architectures and a reversible hydrogen transfer with geometric configuration conversion (Gan et al., 2011).

Electropolymerization and Conducting Polymers

  • Poly[bis(pyrrol-2-yl)arylenes]: Derivatives of bis(pyrrol-2-yl) arylenes, including compounds structurally related to the specified chemical, have been synthesized and subjected to electropolymerization. The process demonstrated the formation of polymers with low oxidation potentials, indicating stability in the electrically conducting form (Sotzing et al., 1996).

Antibacterial Activity Studies

  • Synthesis and Antibacterial Activity: Research on compounds structurally similar to the specified chemical has shown that they possess antibacterial properties. These compounds were synthesized through specific chemical reactions and tested for their efficacy against various bacteria (Mogilaiah et al., 2009).

Hemerythrin Models

  • Diiron Complexes as Models for Hemerythrin: Using 1,8-naphthyridine-based dinucleating ligands, diiron(II) compounds were prepared as models for hemerythrin. These studies involved complex syntheses and examinations of their reaction with hydrogen peroxide, providing insights into the nature of hemerythrin (He et al., 2000).

Electrochemical and Spectral Studies

  • Nickel(II) Complexes with Tri- and Bidentate Arsine Ligands: Electrochemical studies were conducted on nickel complexes with ligands similar to the specified compound. These studies provided insights into the stereochemistry and electronics of the donor set (Downard et al., 1993).

properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF6N3/c19-10-3-1-2-9(6-10)12(8-26)14-5-4-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWWAOMXYPIDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
Reactant of Route 3
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
Reactant of Route 6
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile

Citations

For This Compound
1
Citations
M Li, Z Yang, LL Vollmer, Y Gao, Y Fu, C Liu, X Chen… - PLoS …, 2015 - journals.plos.org
Autophagy is the process by which cytosolic components and organelles are delivered to the lysosome for degradation. Autophagy plays important roles in cellular homeostasis and …
Number of citations: 17 journals.plos.org

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